2-Sulfododecanoic acid
Overview
Description
2-Sulfododecanoic acid is an organic compound with the molecular formula C₁₂H₂₄O₅S. It is a sulfonated derivative of dodecanoic acid, also known as lauric acid. This compound is characterized by the presence of a sulfonic acid group (-SO₃H) attached to the dodecanoic acid backbone. It is commonly used in various industrial and research applications due to its surfactant properties and its role as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Sulfododecanoic acid can be synthesized through the sulfonation of dodecanoic acid. The process typically involves the reaction of dodecanoic acid with sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The sulfonation reaction is carefully monitored, and the resulting product is purified through distillation or crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Sulfododecanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the sulfonic acid group under basic conditions.
Major Products Formed:
Oxidation: Sulfonates and sulfoxides.
Reduction: Alcohols and aldehydes.
Substitution: Sulfonamides and sulfonate esters.
Scientific Research Applications
2-Sulfododecanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: It serves as a model compound for studying the behavior of sulfonated fatty acids in biological systems.
Medicine: It is investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: It is utilized in the production of detergents, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-sulfododecanoic acid is primarily related to its surfactant properties. The sulfonic acid group enhances the compound’s ability to lower the surface tension of aqueous solutions, making it effective in emulsifying and dispersing hydrophobic substances. In biological systems, it can interact with cell membranes and proteins, potentially altering their structure and function .
Comparison with Similar Compounds
Lauric Acid (Dodecanoic Acid): The parent compound of 2-sulfododecanoic acid, lacking the sulfonic acid group.
Sodium Lauryl Sulfate: A widely used surfactant with a similar sulfonic acid group but attached to a shorter carbon chain.
Sulfolauric Acid: Another sulfonated derivative of lauric acid with different sulfonation patterns.
Uniqueness: this compound is unique due to its specific sulfonation at the second carbon of the dodecanoic acid chain. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in surfactant chemistry and industrial processes .
Properties
IUPAC Name |
2-sulfododecanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O5S/c1-2-3-4-5-6-7-8-9-10-11(12(13)14)18(15,16)17/h11H,2-10H2,1H3,(H,13,14)(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTWZIXSCCETHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30952841 | |
Record name | 2-Sulfododecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30952841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3054-88-4 | |
Record name | 2-Sulfolauric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003054884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Sulfododecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30952841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-SULFOLAURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6WBB7A3MM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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